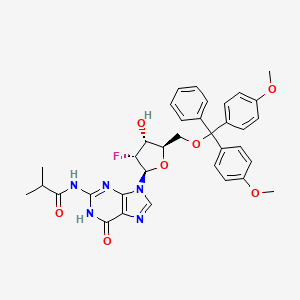![molecular formula C29H31ClFN5O5 B3025699 (alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide CAS No. 2095719-92-7](/img/structure/B3025699.png)
(alphaR)-6-[5-chloro-2-[(tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinyl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]-1,3-dihydro-alpha-methyl-1-oxo-2H-isoindole-2-acetamide
Übersicht
Beschreibung
ERK 1/2 Inhibitor ASTX029 is an orally bioavailable inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2, with potential antineoplastic activity. Upon administration, ASTX029 specifically binds to and inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in the proliferation, differentiation and survival of tumor cells.
Wirkmechanismus
Target of Action
ASTX029, also known as ERK1/2 inhibitor 2, is a highly potent and selective dual-mechanism inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 are ubiquitously expressed protein serine/threonine kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling pathway .
Mode of Action
ASTX029 has a distinctive ERK-binding mode that allows it to inhibit both the catalytic activity of ERK and the phosphorylation of ERK itself by MEK . This dual mechanism of action was demonstrated in cell-free systems, as well as cell lines and xenograft tumor tissue .
Biochemical Pathways
The primary biochemical pathway affected by ASTX029 is the RAS-RAF-MEK-ERK pathway . This pathway is commonly upregulated in human cancers . By inhibiting ERK1/2, a downstream node in the MAPK pathway, ASTX029 may overcome resistance mechanisms reported with the use of MEK and BRAF inhibitors .
Pharmacokinetics
The pharmacokinetic profiles of ASTX029 are characterized by fast absorption and monophasic elimination . The exposures were low with powder in bottle (PiB) under fed conditions but improved after the switch to tablets under fasted conditions . Exposures were higher with tablets than PiB and less variable under fasted conditions . No accumulation in AUC0-24H or Cmax was observed .
Result of Action
ASTX029 preferentially inhibits the proliferation of MAPK-activated cell lines, including those with BRAF or RAS mutations . Significant antitumor activity was observed in MAPK-activated tumor xenograft models following oral treatment . ASTX029 also demonstrated activity in both in vitro and in vivo models of acquired resistance to MAPK pathway inhibitors .
Action Environment
The action of ASTX029 is being evaluated in a first-in-human, open-label, multicenter, Phase 1/2 study in subjects with relapsed/refractory solid tumors . The study design includes dose escalation and dose expansion phases to further evaluate safety and preliminary efficacy in the target RAS and BRAF mutated indications . The primary objective of the study is to identify a recommended Phase 2 dose .
Biochemische Analyse
Biochemical Properties
ASTX029 inhibits both the catalytic activity and the phosphorylation of ERK itself by MEK, despite not directly inhibiting MEK activity . This dual mechanism was demonstrated in cell-free systems, as well as cell lines and xenograft tumor tissue, where the phosphorylation of both ERK and its substrate, ribosomal S6 kinase (RSK), were modulated on treatment with ASTX029 .
Cellular Effects
ASTX029 preferentially inhibits the proliferation of MAPK-activated cell lines, including those with BRAF or RAS mutations . It has also demonstrated activity in both in vitro and in vivo models of acquired resistance to MAPK pathway inhibitors .
Molecular Mechanism
ASTX029 works by binding to the active site of ERK2 and adopts an extended conformation, exploiting a pocket which is created by an unusual movement of the P-Loop Tyr36 residue . This distinctive ERK-binding mode allows ASTX029 to inhibit both ERK catalytic activity and the phosphorylation of ERK itself by MEK .
Temporal Effects in Laboratory Settings
It is known that ASTX029 has demonstrated significant antitumor activity in MAPK-activated tumor xenograft models following oral treatment .
Dosage Effects in Animal Models
It is known that ASTX029 has demonstrated significant antitumor activity in MAPK-activated tumor xenograft models following oral treatment .
Metabolic Pathways
It is known that ASTX029 inhibits the MAPK signaling pathway, which is commonly upregulated in human cancers .
Eigenschaften
IUPAC Name |
(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClFN5O5/c1-16(27(38)34-25(15-37)19-9-20(31)12-22(10-19)40-2)36-14-18-4-3-17(11-23(18)28(36)39)26-24(30)13-32-29(35-26)33-21-5-7-41-8-6-21/h3-4,9-13,16,21,25,37H,5-8,14-15H2,1-2H3,(H,34,38)(H,32,33,35)/t16-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRGQPJKSKKGIH-PUAOIOHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClFN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095719-92-7 | |
| Record name | ASTX-029 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095719927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTX-029 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14FDK6ISC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



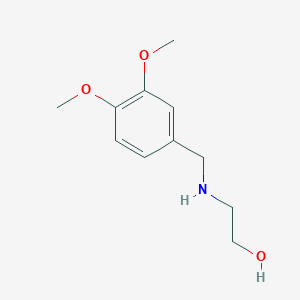
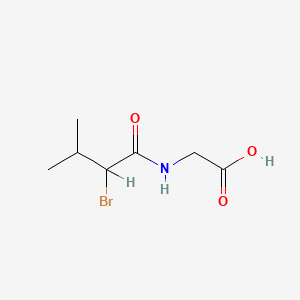
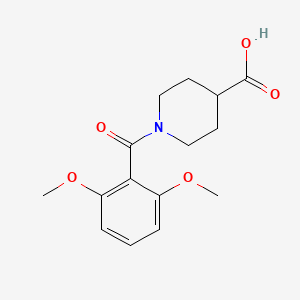
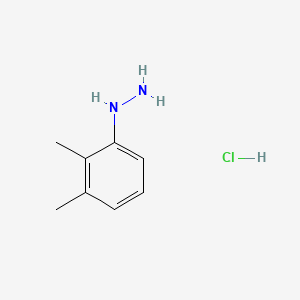
![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3025629.png)
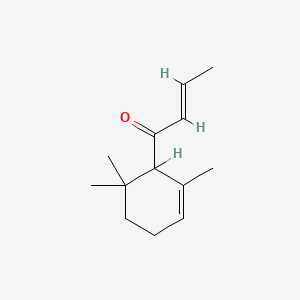
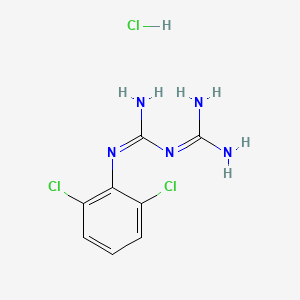
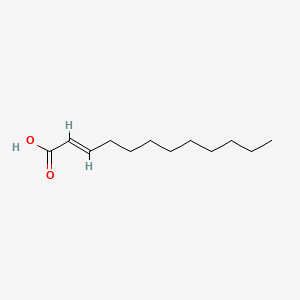
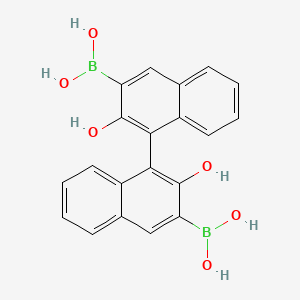
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
